molecular formula C9H11FN4O B1478711 (3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2098082-43-8

(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1478711
CAS RN: 2098082-43-8
M. Wt: 210.21 g/mol
InChI Key: AMQKIRRIAWKDCV-UHFFFAOYSA-N
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Description

(3-(1-(2-Fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine (FEPMA) is a small molecule that has been studied extensively for its potential as a therapeutic agent. FEPMA has been found to have a wide range of applications, from cancer therapy to cardiovascular disease treatment. FEPMA has already been synthesized and used in research studies, and its potential for further development is promising.

Scientific Research Applications

Novel Cytotoxic Agents

A series of compounds, including those with the 1,3,4-oxadiazole moiety, were synthesized and assessed for their anti-tumor potential against several cancer cell lines through MTT assay. Some compounds demonstrated cytotoxic activity comparable or superior to the reference drug doxorubicin. Notably, a compound identified as 5n showed significant potency against MCF-7 cells, being four times more potent than doxorubicin, indicating the potential of such derivatives in cancer treatment (Ramazani et al., 2014).

Herbicidal Activity

Research into 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has revealed moderate to high levels of herbicidal activity against various weeds, with specific compounds demonstrating potent activity without causing crop injury. This highlights the potential application of oxadiazole derivatives in developing new herbicides (Tajik & Dadras, 2011).

Antimicrobial and Antiinflammatory Activities

Derivatives of 1,3,4-oxadiazoles have been synthesized and studied for their antimicrobial and antiinflammatory activities. These compounds have shown promising results in various assays, indicating their potential as templates for developing new drugs with antimicrobial and antiinflammatory properties. For example, compounds synthesized from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides exhibited moderate to good antiproliferative activity, suggesting their utility in drug development processes (Narayana et al., 2009).

Anticancer Activity

The 1,2,4-oxadiazole derivatives have been subjected to 3D QSAR studies and synthesized for evaluating their anticancer activity against different cancer cell lines. These studies have enabled the identification of compounds with potent anticancer properties, offering insights into the structural requirements for enhanced activity and paving the way for the development of new anticancer drugs (Vaidya et al., 2020).

properties

IUPAC Name

[3-[1-(2-fluoroethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN4O/c10-3-5-14-4-1-2-7(14)9-12-8(6-11)15-13-9/h1-2,4H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKIRRIAWKDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NOC(=N2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
(3-(1-(2-fluoroethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

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